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In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount

to achieving desired material properties and efficient curing processes. Among the most widely

utilized are Type II photoinitiators, which function via a bimolecular hydrogen abstraction

mechanism. This guide provides an objective, data-driven comparison of two leading classes

within this category: thioxanthone and benzophenone-based photoinitiators. We will delve into

their photochemical mechanisms, comparative performance metrics, and key considerations for

their application.

Fundamental Mechanism: A Shared Pathway
Both benzophenone (BP) and thioxanthone (TX) derivatives operate as Type II photoinitiators.

Their mechanism relies on a synergistic interaction with a co-initiator, typically a tertiary amine,

which acts as a hydrogen donor. Upon absorption of photons from a suitable light source, the

photoinitiator undergoes a series of transitions to generate the radicals that initiate

polymerization.

The process can be summarized as follows:
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Excitation: The photoinitiator (PI) absorbs light, promoting it from its ground state (S₀) to an

excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a

more stable, longer-lived excited triplet state (T₁).

Hydrogen Abstraction: The highly reactive triplet-state photoinitiator abstracts a hydrogen

atom from the co-initiator (e.g., an amine).

Radical Formation: This abstraction event generates two radicals: a ketyl radical from the

photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is

typically the primary species responsible for initiating the polymerization of monomers, such

as acrylates.
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Figure 1: General mechanism for Type II photoinitiation.

Performance Metrics: A Head-to-Head Comparison
The choice between thioxanthone and benzophenone derivatives often hinges on specific

performance characteristics dictated by the application, particularly the light source being used.

Thioxanthones generally exhibit superior performance in systems cured with visible light LEDs.
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Photochemical Properties
The fundamental photochemical properties, such as light absorption and the efficiency of

forming the reactive triplet state, are critical differentiators. Thioxanthone's structure, featuring a

sulfur atom in the chromophore, leads to a significant red-shift in its absorption spectrum

compared to benzophenone.

Property
Benzophenone
(BP)

2-
Isopropylthioxanth
one (ITX)

Significance

λmax (approx.) ~340-350 nm ~380-385 nm

ITX absorbs at longer

wavelengths, making

it ideal for visible light

LED sources (e.g.,

405 nm).[1]

Molar Extinction

Coefficient (ε)
Moderate High

A higher ε means

more efficient light

absorption, allowing

for lower initiator

concentrations or

faster curing in

pigmented systems.

Intersystem Crossing

(Φisc)
Near unity (~1.0) High

Both efficiently

convert absorbed light

into the reactive triplet

state, a hallmark of

good Type II initiators.

[2][3]

Photoinitiation Efficiency
The ultimate measure of a photoinitiator's performance is its efficiency in converting monomer

to polymer. This is often quantified by the final double bond conversion (DBC) of an acrylate

monomer under specific conditions. While direct comparisons under identical conditions are

scarce in the literature, data from various studies consistently show the high efficiency of
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thioxanthone systems, particularly with LED sources. Newer, structurally modified

benzophenones are being developed to compete in this space.

Photoinitiator
System

Monomer Light Source
Final
Conversion
(%)

Reference

BPDP-D / TEA

(Novel BP

derivative)

TMPTMA UV Lamp ~75% [4]

BP / TEA

(Benchmark)
TMPTMA UV Lamp ~60% [4]

Thioxanthone

Derivative (T1) /

Iodonium Salt

TMPTA LED @ 405 nm ~60% [5]

2,4-

diethylthioxanthe

n-9-one (DETX) /

Amine

TMPTA LED @ 405 nm ~55% [5]

TBP-TPA (Novel

BP-

Triphenylamine)

Acrylate LED @ 405 nm

Reported to have

better Type II

behavior than

ITX

[6]

Note: Data is compiled from different studies and conditions may vary. TEA: Triethylamine;

TMPTMA: Trimethylolpropane trimethacrylate; TMPTA: Trimethylolpropane triacrylate.

Key Practical Considerations
Beyond raw efficiency, several practical factors influence the selection of a photoinitiator for a

specific application.

Oxygen Inhibition
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Free-radical polymerization is susceptible to inhibition by atmospheric oxygen, which can

quench the triplet state of the photoinitiator or scavenge the initiating radicals to form non-

propagating peroxy radicals. This leads to incomplete surface cure and surface tackiness.

While both systems are affected, the efficiency of the photoinitiating system plays a large role

in overcoming this inhibition. Strategies to mitigate oxygen inhibition are common for both

systems and include:

Inert Atmosphere: Curing under nitrogen.

High Light Intensity: Generating radicals at a rate that outcompetes oxygen diffusion.

Amine Co-initiators: Amines can consume oxygen, providing a degree of protection.

Thiol Additives: The addition of multifunctional thiols is highly effective at reducing oxygen

inhibition.[7]

In a study evaluating anti-oxygen inhibition strategies, a formulation with 2-

isopropylthioxanthone (ITX) and N-methyldiethanolamine (MDEA) saw its double bond

conversion in air increase from 42% to 51%, demonstrating the positive effect of the amine co-

initiator.[7]

Migration Stability
For applications in sensitive areas like food packaging or biomedical devices, the potential for

unreacted photoinitiator or its byproducts to migrate out of the cured polymer is a critical safety

concern. Standard, low-molecular-weight benzophenone and thioxanthone can both migrate.

To address this, significant research has been dedicated to developing low-migration

photoinitiators. The primary strategies involve increasing the molecular weight or incorporating

a polymerizable functional group (e.g., an acrylate) onto the photoinitiator, allowing it to be

covalently bound into the polymer network.[8]
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Figure 2: Decision factors for photoinitiator selection.

Experimental Protocols
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To facilitate objective comparison and development, standardized experimental protocols are

essential.

Protocol: Measuring Polymerization Kinetics via RT-
FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for

monitoring the kinetics of photopolymerization by tracking the disappearance of monomer

functional groups in real-time.

Sample Preparation: Prepare the photocurable formulation by mixing the monomer (e.g.,

trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1 wt%), and the co-initiator

(e.g., 1-2 wt%) until homogeneous.

Application: Place a single drop of the formulation onto the crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer. If using a transmission setup,

sandwich a thin layer of the formulation between two KBr or BaF₂ pellets.[9][10] The sample

thickness should be controlled (e.g., ~25 µm).

Setup: Position the light source (e.g., a 405 nm LED with a defined intensity, e.g., 100

mW/cm²) to irradiate the sample on the ATR crystal or through the pellet.

Data Acquisition: Begin rapid, sequential FTIR scans before, during, and after irradiation.

Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g.,

the acrylate C=C double bond twist at ~810 cm⁻¹ or stretch at ~1637 cm⁻¹).[10][11] Use a

stable peak, such as a carbonyl C=O band (~1720 cm⁻¹), as an internal reference.

Calculation: Calculate the degree of conversion (DC %) at time 't' using the following formula:

DC(t) [%] = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_t is the area of the

reactive group's peak at time 't' and PeakArea_0 is the initial peak area before irradiation.

Analysis: Plot DC % vs. time to obtain the polymerization profile. The rate of polymerization

(Rp) can be determined from the slope of this curve.
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Figure 3: Workflow for RT-FTIR kinetic analysis.
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Protocol: Assessing Photoinitiator Migration
Migration studies are performed to quantify the amount of substance that can leach from a

cured polymer into a simulant.

Curing: Prepare a cured film of the formulation with a defined thickness on an inert substrate

(e.g., aluminum foil). Ensure complete curing according to specified conditions (UV dose,

intensity).

Extraction: Immerse a known mass and surface area of the cured film into a food simulant

solvent (e.g., 95% ethanol or isooctane) in a sealed container.[8]

Incubation: Store the container under controlled conditions that simulate or accelerate

product shelf-life (e.g., 2 hours at 70°C for a worst-case scenario).[8]

Analysis: Remove the simulant solution and analyze it for the presence of the photoinitiator

and its byproducts using a calibrated analytical technique, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry

(GC-MS).

Quantification: Use a calibration curve prepared with known concentrations of the

photoinitiator standard to quantify the amount migrated from the polymer. Express the results

in units such as µg/dm² of the film surface area or µg/kg of the simulant.

Conclusion
Both benzophenone and thioxanthone are highly effective and versatile Type II photoinitiators.

The choice between them is not a matter of universal superiority but of application-specific

requirements.

Benzophenone derivatives are well-established, cost-effective initiators for traditional

broadband UV mercury lamp systems. Recent innovations in their chemical structure are

enhancing their performance and extending their absorption to match modern LED sources.

[4][6]

Thioxanthone derivatives are the current benchmark for high-efficiency curing with visible

light LEDs (e.g., 385-420 nm), owing to their superior light absorption characteristics in this
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range.[5] They are often favored for applications requiring high cure speeds and for curing

pigmented or thicker coatings.

For researchers and developers, a thorough evaluation based on the light source, desired cure

kinetics, and end-use application—particularly concerning oxygen inhibition and migration—is

crucial for optimal formulation and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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